Prognostic Hazard Ratio for Creatine Riboside in Stage I-II Non-Small Cell Lung Cancer Compared to Baseline
In a study of 469 lung cancer patients and 536 population controls, creatine riboside was identified as the strongest classifier of lung cancer status and was independently associated with worse prognosis. For stage I-II NSCLC, elevated CR conferred a hazard ratio of 1.71 (P=0.048), indicating a 71% increased risk of mortality relative to baseline [1]. In the full cohort, the HR was 1.81 (P=0.0002) [2].
| Evidence Dimension | Prognostic association (hazard ratio for mortality) |
|---|---|
| Target Compound Data | HR = 1.71 (P = 0.048) for stage I-II NSCLC; HR = 1.81 (P = 0.0002) for all stages |
| Comparator Or Baseline | Baseline risk (HR = 1.0) for patients without elevated CR |
| Quantified Difference | 71% increased mortality risk in early-stage patients; 81% increased risk in full cohort |
| Conditions | Urinary metabolomic profiling in 469 lung cancer cases vs. 536 controls; validated in independent sample set (80 cases, 78 controls) |
Why This Matters
This quantifies CR's clinical utility as a prognostic biomarker, informing procurement decisions for cancer research requiring validated, numerically defined endpoints.
- [1] Mathé EA, Patterson AD, Haznadar M, et al. Noninvasive urinary metabolomic profiling identifies diagnostic and prognostic markers in lung cancer. Cancer Res. 2014;74(12):3259-3270. View Source
- [2] AACR. Urinary metabolite risk biomarkers of lung cancer: data summary. Cancer Res. 2014;74(12). View Source
